3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Peptide chemists often face low yields and side reactions when incorporating diamino acid residues. Boc-Dap-OH resolves this with orthogonal protection: the Boc group shields the α-amine during Fmoc-SPPS, while the free β-amine enables selective derivatization. • Prevents lactam formation that plagues Dab-based analogs • Validated in gramicidin S, HCV protease inhibitor, and Dolastatin 10 syntheses • Available from gram to 500 kg scale for seamless R&D-to-manufacturing transition

Molecular Formula C8H16N2O4
Molecular Weight 204.22
CAS No. 159002-17-2
Cat. No. B1146505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS159002-17-2
Molecular FormulaC8H16N2O4
Molecular Weight204.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C(=O)O
InChIInChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Dap-OH: Procurement & Selection Data


3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Dap-OH or Nα-Boc-2,3-diaminopropionic acid, is a protected amino acid derivative widely used as a building block in peptide synthesis. It features a tert-butoxycarbonyl (Boc) group that protects the α-amino group, while a free β-amino group remains available for subsequent reactions. This monoprotected structure is critical for applications in solid-phase peptide synthesis (SPPS) and the development of pharmaceutical intermediates [1]. The compound is available in both its enantiopure (L-) and racemic (DL-) forms, with the racemic mixture identified by CAS 159002-17-2 [2].

Why Boc-Dap-OH Substitution Fails


Substituting 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid with a closely related analog, such as its Dab (2,4-diaminobutyric acid) counterpart, or an unprotected Dap derivative, is not a straightforward exchange. Critical differences in side-chain basicity, as reflected in pKa values, and the potential for side reactions like lactam formation mean that a simple swap can lead to significant changes in synthetic outcomes, including altered reaction selectivity, lower yields, and the introduction of difficult-to-remove impurities. The specific choice of protecting group (Boc vs. Fmoc or Cbz) also dictates the compatibility with different deprotection strategies and overall synthesis workflows [1] . These quantifiable differences necessitate careful selection based on the specific synthetic route and target molecule, as detailed in the evidence below.

Boc-Dap-OH vs. Alternatives: Evidence


Lower Basicity for Orthogonal Deprotection

The β-amino group of the Dap (2,3-diaminopropionic acid) scaffold in this compound exhibits a significantly lower pKa compared to the corresponding γ-amino group in the Dab (2,4-diaminobutyric acid) analog, Boc-Dab-OH. This difference in basicity is a key factor in orthogonal protection strategies [1] [2].

Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Reduced Lactam Formation vs. Dab Peptides

When incorporated into peptides, the shorter side chain of Dap (present in this compound) confers a significantly lower propensity for undesirable lactam formation compared to peptides containing Dab (2,4-diaminobutyric acid). This is a well-documented side reaction that complicates the synthesis and purification of Dab-containing sequences [1].

Peptide Synthesis Side Reactions Lactam Formation

Boc Protection for Orthogonal SPPS

The Boc (tert-butoxycarbonyl) protection of the α-amino group is the defining feature of this compound. It enables a fundamentally different synthetic strategy compared to using the free, unprotected 2,3-diaminopropionic acid. The Boc group is stable to basic conditions (e.g., piperidine) and nucleophiles but is readily removed under acidic conditions (e.g., 25-50% TFA) [1] . This allows for its use in both Boc/Bzl and Fmoc/tBu SPPS strategies.

Solid-Phase Peptide Synthesis Protecting Groups Synthetic Strategy

Boc-Dap-OH Applications in Research & Industry


Dap-Containing Bioactive Peptide SPPS

This compound is a premier choice for introducing the 2,3-diaminopropionic acid (Dap) residue into peptide sequences via SPPS. The Boc-protected α-amino group is stable under basic Fmoc-deprotection conditions, ensuring side-chain integrity during chain elongation, while the free β-amino group serves as a handle for further derivatization . Its use avoids the lactam-formation issues common with Dab-containing peptides . Documented applications include the synthesis of cyclic peptide antibiotics like gramicidin S analogs and HCV protease inhibitor analogs [1].

Peptide Inhibitor & Pharmaceutical Synthesis

The compound is a validated building block for constructing inhibitors targeting enzymes such as glucosamine synthase and myosin kinase . It is also a key intermediate in the manufacture of Dolastatin 10 analogues, a class of compounds with anticancer activity, as highlighted in enzymatic synthesis patents . The monoprotected Dap core provides a crucial amine functionality for metal complexation, enabling the development of diagnostic and therapeutic metal-peptide conjugates [1].

Peptidic Receptor Agonists & Molecular Recognition

Researchers utilize this building block for the solid-phase synthesis of peptidic V1a receptor agonists . Its defined structure and orthogonal reactivity also make it suitable for protein assembly directed by synthetic molecular recognition motifs . The compound's availability in up to 500 kg production scale underscores its viability for translating these applications from discovery research to larger-scale development and manufacturing [1].

Technical Documentation Hub

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